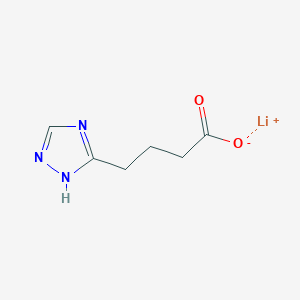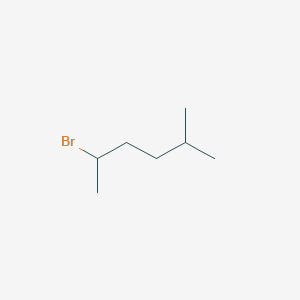
2-Bromo-5-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methylhexane is a chemical compound with the molecular formula C7H15Br . It has an average mass of 179.098 Da and a monoisotopic mass of 178.035706 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylhexane consists of 7 carbon atoms, 15 hydrogen atoms, and 1 bromine atom . For a more detailed view of its structure, you may refer to resources from reputable chemical databases .Physical And Chemical Properties Analysis
2-Bromo-5-methylhexane has a molecular weight of 179.1 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available .Wissenschaftliche Forschungsanwendungen
Cracking Mechanism and Catalysis
One significant application of compounds similar to 2-Bromo-5-methylhexane is in the field of catalysis, particularly in cracking mechanisms. For instance, the cracking of 2-methylhexane on USHY has been extensively studied, revealing key insights into the formation of various compounds, including hydrogen, paraffins, olefins, and aromatics (Bamwenda, Zhao, & Wojciechowski, 1994). This research is crucial for understanding the catalytic processes involved in the conversion of hydrocarbons.
Synthesis of Natural Product Building Blocks
Another vital application area is the synthesis of natural product building blocks. An example is the synthesis and chiral characterization of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, which is an intermediate in the synthesis of various natural products. Techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) have been used for this purpose (De Gussem et al., 2013).
Metabolism and Biodegradation Studies
Compounds structurally related to 2-Bromo-5-methylhexane, like 2-methylhexane, have been studied for their metabolism and biodegradation, particularly in relation to environmental impacts. For instance, research on Pseudomonas cells adapted to 2-methylhexane has provided insights into the primary attack on the C6 atom, suggesting preferred pathways for degradation (Thijsse & Linden, 2006).
Chemical Kinetics and Reaction Dynamics
The study of the elimination kinetics of secondary alkyl bromides, including 2-bromohexane, in the gas phase offers insights into the influence of electron-releasing effects of alkyl groups on overall elimination rates. Such studies are pivotal in understanding the reaction dynamics of similar brominated compounds (Chuchani, Martín, Rotinov, & Dominguez, 1990).
Catalytic Ramifications and Zeolite Research
Research on the catalytic ramifications of steam deactivation of Y zeolites, using 2-methylhexane as a model, has implications for understanding the acid strength modifications in catalysts and their impact on product selectivity. This is relevant for the catalytic cracking processes where brominated hexanes might be involved (Yaluris, Madon, & Dumesic, 1999).
Safety and Hazards
When handling 2-Bromo-5-methylhexane, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .
Eigenschaften
IUPAC Name |
2-bromo-5-methylhexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWXUODAGCSPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylhexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)
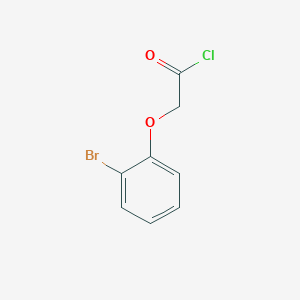
![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)
![2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2365876.png)
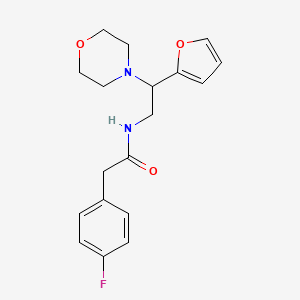
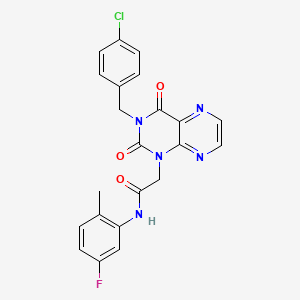

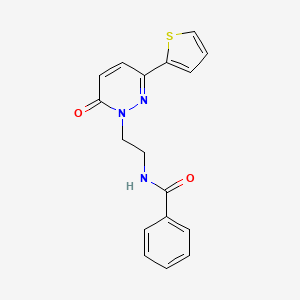
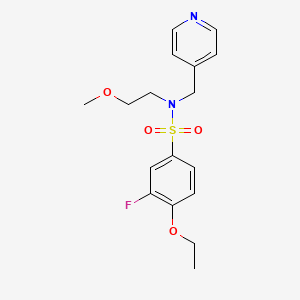
![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)

